Technical Guide: Crystal Structure Analysis of Methyl 4-acetyl-2-hydroxybenzoate
Technical Guide: Crystal Structure Analysis of Methyl 4-acetyl-2-hydroxybenzoate
This technical guide details the structural analysis, synthesis, and crystallographic characterization of Methyl 4-acetyl-2-hydroxybenzoate (C₁₀H₁₀O₄).[1] This compound is a structural isomer of aspirin methyl ester but possesses distinct electronic and steric properties due to the ring-substituted acetyl group at the para position relative to the ester.[1]
[1]
Executive Summary & Molecular Architecture
Methyl 4-acetyl-2-hydroxybenzoate represents a specific class of functionalized salicylates where the benzene ring acts as a scaffold for three distinct oxygenated functionalities: a methyl ester (C1), a phenolic hydroxyl (C2), and a ketone (acetyl) group (C4).[1]
Unlike its isomer Methyl acetylsalicylate (where the acetyl group is attached to the phenolic oxygen), this molecule retains a free phenolic hydroxyl group. This structural feature is critical because it preserves the intramolecular hydrogen bond (S(6) motif) characteristic of salicylates, while the C4-acetyl group introduces a strong hydrogen bond acceptor distal to the core, influencing the supramolecular packing.[1]
Physicochemical Profile
| Parameter | Value / Characteristic |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Core Scaffold | Salicylate (2-hydroxybenzoate) |
| Key Substituent | Acetyl group (-COCH₃) at Position 4 |
| H-Bond Donor | Phenolic -OH (Position 2) |
| H-Bond Acceptors | Ester Carbonyl (C1), Acetyl Carbonyl (C4) |
| Predicted Morphology | Monoclinic/Triclinic prisms or plates |
Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (SC-XRD), a high-purity sample must first be synthesized.[1] Direct acetylation of methyl salicylate typically yields the 5-acetyl isomer (para to -OH).[1] Therefore, a directed esterification of the pre-functionalized acid is the preferred route.
Synthesis Workflow (Fischer Esterification)
Objective: Convert 4-acetyl-2-hydroxybenzoic acid to its methyl ester.
-
Reagents: 4-acetyl-2-hydroxybenzoic acid (1.0 eq), Anhydrous Methanol (excess, solvent), Concentrated H₂SO₄ (catalytic, 0.1 eq).
-
Procedure:
-
Dissolve the acid in anhydrous methanol under an inert atmosphere (N₂).
-
Add H₂SO₄ dropwise at 0°C to prevent initial exotherm side-reactions.[1]
-
Reflux at 65°C for 6–8 hours.[1] Monitor via TLC (Eluent: Hexane/EtOAc 7:3).[1][2]
-
Workup: Neutralize with NaHCO₃ (aq), extract with Dichloromethane (DCM), and dry over MgSO₄.
-
Purification: Silica gel column chromatography is required to remove unreacted acid.
-
Single Crystal Growth Strategy
The presence of the acetyl group increases polarity compared to methyl salicylate.
-
Method A: Slow Evaporation (Preferred) [1]
-
Dissolve 20 mg of pure compound in 2 mL of a Methanol:Ethyl Acetate (1:1) mixture.
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Cover with Parafilm, poke 3-4 small holes, and store at 4°C in a vibration-free environment.
-
-
Method B: Vapor Diffusion
Structural Analysis & Logic (The "Why" and "How")
The Intramolecular Hydrogen Bond (S(6) Motif)
The defining feature of this crystal structure is the Resonance-Assisted Hydrogen Bond (RAHB) between the phenolic hydroxyl (O-H) and the ester carbonyl oxygen (C=O).[1]
-
Mechanism: The hydroxyl proton is locked in a planar six-membered ring (S(6) graph set).[1]
-
Crystallographic Consequence: This locks the ester group coplanar with the benzene ring, reducing the degrees of freedom and enforcing a planar molecular core. This planarity facilitates π-π stacking interactions in the crystal lattice.[1]
The Role of the C4-Acetyl Group
The C4-acetyl group is the "supramolecular hook."[1]
-
Acceptor Potential: Unlike methyl salicylate (which has no strong distal acceptor), the C4-ketone oxygen acts as a strong acceptor.[1]
-
Packing Prediction: Since the phenolic proton is "busy" in the intramolecular bond, the crystal lattice likely relies on C-H...O interactions (weak hydrogen bonds) where aromatic protons or the methyl ester protons donate to the C4-acetyl oxygen.
Visualization of Structural Logic
The following diagram illustrates the synthesis flow and the competing hydrogen bonding forces that dictate the crystal packing.
Caption: Synthesis pathway and structural hierarchy. The intramolecular S(6) bond dictates molecular planarity, which then governs how the C4-acetyl group directs intermolecular packing.[1]
Analytical Protocol: X-Ray Diffraction (XRD)[1]
To validate the structure, the following data collection and refinement protocol is mandatory. This ensures the distinction between the target molecule and its isomers.
Data Collection Parameters
| Parameter | Setting/Standard | Reason |
| Radiation Source | Mo Kα (λ = 0.71073 Å) | Preferred for organic esters to minimize absorption and maximize resolution.[1] |
| Temperature | 100 K (Cryogenic) | Freezes methyl group rotation; reduces thermal ellipsoids for precise bond lengths.[1] |
| Resolution | 0.8 Å or better | Required to observe the H-atom position in the intramolecular bond.[1] |
| Strategy | Full Sphere | Essential to determine the absolute structure if the space group is non-centrosymmetric (unlikely, but possible). |
Refinement Checklist (Self-Validation)
-
Space Group Determination: Expect P2₁/c (Monoclinic) or P-1 (Triclinic), common for planar aromatics.[1]
-
Disorder Check: The methyl groups (ester and acetyl) often show rotational disorder. Check for "split" electron density peaks.
-
Hydrogen Atom Treatment:
Expected Structural Metrics
Based on homologous salicylate structures (e.g., Methyl Salicylate, Methyl 4-hydroxybenzoate), the following geometric parameters serve as validation benchmarks:
-
Intramolecular O-H...O Distance: 2.55 – 2.65 Å (indicating a strong hydrogen bond).[1]
-
C=O Bond Lengths:
-
Ester C=O: ~1.20 Å
-
Acetyl C=O: ~1.21 Å[1]
-
-
Torsion Angle (Ester-Ring): < 5° (Coplanar due to H-bonding).[1]
-
Torsion Angle (Acetyl-Ring): < 15° (Conjugation with the ring usually enforces planarity, though steric packing can twist it slightly).[1]
References
-
Salicylate Hydrogen Bonding: Verevkin, S. P., et al. (2023). "Experimental and computational thermochemistry: how strong is the intramolecular hydrogen bond in alkyl 2-hydroxybenzoates." Physical Chemistry Chemical Physics. Link
-
Isomer Comparison: Comparison of intermolecular vs. intramolecular bonding in hydroxybenzoates. Chemistry Guru. Link
-
General Synthesis Protocols: Synthesis of Methyl Salicylate Derivatives and Fischer Esterification standards. BenchChem.[1][3] Link[1]
-
Crystallographic Standards: Guidelines for Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. Link
-
Structural Homologs: Crystal structure of methyl 4-acetoxybenzoate (Isomer analysis). ResearchGate.[1] Link
